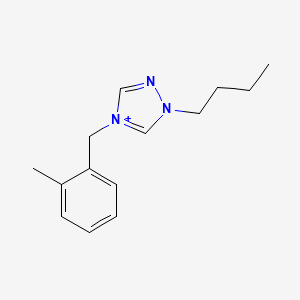
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether is a compound that consists of a mixture of alcohols with carbon chain lengths ranging from C12 to C18, combined with polyethylene glycol mono-butyl ether. This compound is known for its emulsifying and solubilizing properties, which effectively mix oil and water-based ingredients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether typically involves the ethoxylation of fatty alcohols (C12-C18) with ethylene oxide, followed by the reaction with butanol to form the mono-butyl ether. The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide, and the process is carried out under controlled temperature and pressure to ensure the desired degree of ethoxylation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where fatty alcohols are reacted with ethylene oxide in the presence of a catalyst. The resulting ethoxylated alcohols are then reacted with butanol to form the final product. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cleaning agents, personal care products, and coatings.
Mécanisme D'action
The mechanism of action of Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether primarily involves its ability to reduce surface tension and enhance the mixing of oil and water-based ingredients. The compound interacts with both hydrophobic and hydrophilic molecules, allowing for the formation of stable emulsions. This property is particularly useful in applications where uniform mixing of different phases is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alcohols, C12-18, ethers with polyethylene glycol mono-Me ether
- Alcohols, C12-18, ethoxylated
- Polyethylene glycol mono-butyl ether
Uniqueness
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether is unique due to its specific combination of fatty alcohols and polyethylene glycol mono-butyl ether, which provides superior emulsifying and solubilizing properties compared to other similar compounds. This makes it particularly effective in applications requiring the mixing of oil and water-based ingredients .
Propriétés
Numéro CAS |
146340-16-1 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





